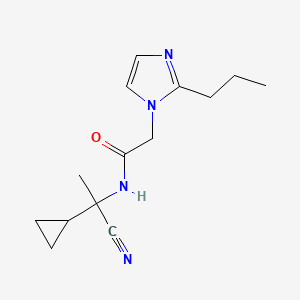
N-(1-Cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied due to its potential applications in various scientific research fields. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in various physiological processes.
Mechanism of Action
CCPA exerts its effects by binding to and activating the A1 adenosine receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which reduces the levels of cyclic AMP (cAMP) in cells. Reduction in cAMP levels leads to the inhibition of various signaling pathways, which ultimately leads to the physiological effects of CCPA.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the regulation of cardiac function, sleep, and pain perception. Activation of the A1 adenosine receptor by CCPA leads to the inhibition of cardiac function, which reduces heart rate and blood pressure. CCPA has also been shown to induce sleep and reduce pain perception in animal models.
Advantages and Limitations for Lab Experiments
CCPA has several advantages for lab experiments, including its potency and selectivity for the A1 adenosine receptor. CCPA has been extensively studied and has a well-established mechanism of action, which makes it an ideal tool for studying the A1 adenosine receptor. However, CCPA has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of CCPA. One potential direction is the development of new drugs that target the A1 adenosine receptor using CCPA as a lead compound. Another potential direction is the study of the role of the A1 adenosine receptor in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the development of new methods for synthesizing CCPA and its analogs could lead to the discovery of new drugs with potential therapeutic applications.
Synthesis Methods
CCPA can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-bromo-1-cyclopropylethanol with potassium cyanide to form 1-cyano-1-cyclopropylethanol. The second step involves the reaction of 1-cyano-1-cyclopropylethanol with 2-bromoacetyl chloride to form N-(1-Cyano-1-cyclopropylethyl)-2-bromoacetamide. The final step involves the reaction of N-(1-Cyano-1-cyclopropylethyl)-2-bromoacetamide with 2-propylimidazole to form CCPA.
Scientific Research Applications
CCPA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of CCPA is in the study of the A1 adenosine receptor. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in various physiological processes, including the regulation of cardiac function, sleep, and pain perception. CCPA has been used to study the role of the A1 adenosine receptor in these physiological processes and to develop new drugs that target this receptor.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-3-4-12-16-7-8-18(12)9-13(19)17-14(2,10-15)11-5-6-11/h7-8,11H,3-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGYHMOERMINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)


![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)
![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)



